molecular formula C9H9Br2IO B8168591 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene

Cat. No.: B8168591
M. Wt: 419.88 g/mol
InChI Key: ZHEVYNLEFWKQTM-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine, iodine, and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene typically involves a multi-step process. One common method starts with the iodination of 4-bromo-2-nitrophenol to form 4-bromo-2-iodophenol. This intermediate is then subjected to a nucleophilic substitution reaction with 3-bromopropanol in the presence of a base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new ether derivative, while oxidation can produce a corresponding quinone.

Scientific Research Applications

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(3-bromopropoxy)-2-fluorobenzene
  • 4-Bromo-1-(3-bromopropoxy)-2-chlorobenzene
  • 4-Bromo-1-(3-bromopropoxy)-2-methylbenzene

Uniqueness

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct advantages in synthetic applications, such as facilitating selective reactions and enabling the formation of complex structures.

Properties

IUPAC Name

4-bromo-1-(3-bromopropoxy)-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2IO/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEVYNLEFWKQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2IO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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